molecular formula C7H8O7 B047813 Anhydromethylenecitric acid CAS No. 144-16-1

Anhydromethylenecitric acid

Cat. No. B047813
CAS RN: 144-16-1
M. Wt: 204.13 g/mol
InChI Key: PXPMCAKTYKAROX-UHFFFAOYSA-N
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Description

Anhydromethylenecitric acid (AMCA) is a naturally occurring compound found in citrus fruits. It has been extensively studied for its potential therapeutic properties, particularly as an anti-inflammatory agent. AMCA has also been researched for its effects on metabolic disorders, such as type 2 diabetes and obesity.

Scientific Research Applications

  • Chemical Reactions and Structures : Anhydromethyldihydrousnic acid, a complex acetylation product, involves the fission and reformation of a-C-O-C- bonds in the furan ring and the Dienone-Phenol rearrangement (Takahashi & Miyashita, 1963).

  • Enhancing NMR Spectra : Acetic anhydride, a related compound, enhances nuclear magnetic resonance spectra of biomolecules, aiding in faster and higher-resolution metabolic evaluations (Wilson et al., 2009).

  • Metabolism and Toxicology : Trichloroethylene metabolism in rats, mice, and humans involves hydrolytic dechlorination, resulting in novel urinary metabolites such as HAAE and oxalic acid (Dekant, Metzler, & Henschler, 1984).

  • Educational Applications in Chemistry : The synthesis of 1,1-diphenylethylene (DPE) from its starting material and intermediate alcohol teaches students the techniques of running reactions under anhydrous conditions (Alty et al., 2016).

  • Biosensors and Detection Technologies : The development of biosensors, such as those for detecting hypochlorous acid, benefits from the stability and specificity offered by compounds related to Anhydromethylenecitric acid (Sun & Feng, 2018).

  • Biotechnology and Biohydrometallurgy : In biotechnology, particularly biohydrometallurgy, there is potential for increased metal extraction and desulfurization in mineral processing industries (Torma, 1987).

  • Therapeutic Applications : Research on compounds like Anhydromethylenecitric acid can lead to novel anti-obesity, anticancer, and anti-infective drugs, with potential applications in diseases like Alzheimer's (Supuran, 2008).

properties

IUPAC Name

2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O7/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMCAKTYKAROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC(=O)C(O1)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162592
Record name Anhydromethylenecitric acid
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Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Anhydromethylenecitric acid

CAS RN

144-16-1
Record name 5-Oxo-1,3-dioxolane-4,4-diacetic acid
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Record name Anhydromethylenecitric acid
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Record name ANHYDROMETHYLENECITRIC ACID
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Record name Anhydromethylenecitric acid
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Record name 5-oxo-1,3-dioxolan-4-ylidenedi(acetic acid)
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Record name ANHYDROMETHYLENECITRIC ACID
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Synthesis routes and methods

Procedure details

Anhydrous citric acid (1), (120 g, 0.625 mole) and paraformaldehyde (21 g, 0.70 mole) were mixed in a beaker which was then immersed in an oil bath preheated to 145° C. The mixture, with intermittent stirring, was held at this temperature for 2 hours. The mixture melted, then resolidified during this time. The cooled mixture was dissolved in a minimal amount of boiling water on the hot plate (total volume ≈225 ml). On cooling, crystals formed. The mixture was kept overnight in the refrigerator, then, the crystals were collected, washed with cold water and dried on the filter using a heat lamp to give 2 (69 g, 53%) as white crystals, mp 205°-207° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PJ Hanzlik - The Journal of Urology: Official Journal of the …, 1920 - books.google.com
… Concerning the exact behavior of anhydromethylenecitric acid … ascribed to its anhydromethylenecitric acid component. Obviously, … the behavior of anhydromethylenecitric acid …
Number of citations: 3 books.google.com
JÅ NEFF - The Journal of Urology: Official Journal of the …, 1920 - books.google.com
… for the neutralization of 0.01 gram of anhydromethylenecitric acid. Theoretically, 0.01 gram of anhydromethylenecitric acid should require 0.0137 gram of hexamethyleneamine, …
Number of citations: 3 books.google.com
BH Lee, MJ Miller - The Journal of Organic Chemistry, 1983 - ACS Publications
… Thus, reaction of anhydromethylenecitric acid (23) with a variety of alcohols in the presence of excess Et3N produced the monoesters 27 (Scheme VII). The bis(p-nitrophenyl) esters 28 …
Number of citations: 111 pubs.acs.org
RJ Bergeron, O Phanstiel IV - The Journal of Organic Chemistry, 1992 - ACS Publications
… coupling of amino substrates with the terminal carboxyls of citric acid can be achieved utilizing either 2-substituted-l,3-bis-activated esters of citric acid or anhydromethylenecitric acid,8 …
Number of citations: 47 pubs.acs.org
SM Ahad, AL Ange, RB Bates, BL Bell, AA Bodour… - Tetrahedron, 2010 - Elsevier
… to use benzyl ester protection of the central carboxyl group of citric acid (abandoned due to severe problems with imide formation), we increased the yield of anhydromethylenecitric acid…
Number of citations: 8 www.sciencedirect.com
DH Kim - Archives of Pharmacal Research, 1979 - koreascience.kr
… Anhydromethylenecitric acid disalicylic acid ester (47) which may also be considered as an aspirin prodrug was patented by the Bayer Company in 190752 …
Number of citations: 2 koreascience.kr

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